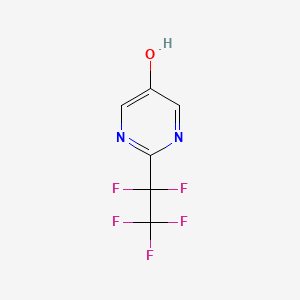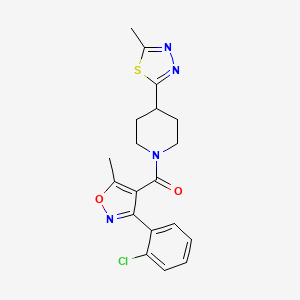
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound is a part of a broader class of heterocyclic compounds that have been extensively studied for their diverse biological activities and chemical properties. The molecule consists of multiple rings, including isoxazole and thiadiazole, which are known for their utility in drug development and materials science.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors and employing various chemical reactions to introduce the desired functional groups and create the complex architecture of the final compound. For example, compounds with similar structures have been synthesized through reactions like Friedel-Crafts acylation, reductive amination, and nucleophilic substitution reactions, highlighting the complexity and versatility of synthetic approaches in heterocyclic chemistry (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is typically characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods provide detailed information on the molecular geometry, conformations, and the electronic environment of the atoms within the molecule, essential for understanding its reactivity and interactions (Eckhardt et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for their biological activities. The presence of multiple heterocyclic rings and functional groups also allows for a variety of chemical transformations, making these compounds versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure of these compounds (Revathi et al., 2015).
Chemical Properties Analysis
Heterocyclic compounds exhibit a wide range of chemical properties, including acidic or basic behavior, redox characteristics, and photophysical properties. The electronic structure, particularly the HOMO-LUMO gap, plays a significant role in determining their chemical reactivity and potential applications in materials science and as pharmaceuticals (Shahana & Yardily, 2020).
Scientific Research Applications
Anticancer and Antimicrobial Properties
- Research has identified a set of novel biologically potent heterocyclic compounds, including a series with the (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl) structure. These compounds have demonstrated significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute. Additionally, they exhibit notable in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Studies
- Isomorphous structures related to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl) have been examined, showing compliance with the chlorine-methyl exchange rule. These studies contribute to a deeper understanding of the molecular characteristics and potential applications of these compounds (Swamy et al., 2013).
- The crystal structure of related compounds has been studied, revealing significant information about molecular interactions and stability, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Revathi et al., 2015).
Insecticidal Activity
- Some derivatives, including those with a structure similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl), have shown promising insecticidal activities. This suggests potential applications in agricultural pest control and development of new insecticides (Ding et al., 2019).
Antibacterial and Antiviral Activities
- Certain derivatives have demonstrated significant antibacterial and antiviral activities. These findings are crucial in the development of new pharmaceutical compounds for treating various infectious diseases (Chen et al., 2010).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-16(17(23-26-11)14-5-3-4-6-15(14)20)19(25)24-9-7-13(8-10-24)18-22-21-12(2)27-18/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMIHAMTGKFWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

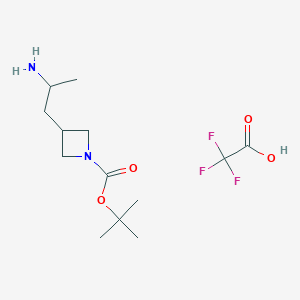
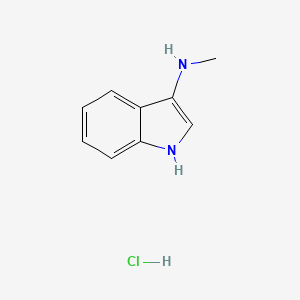
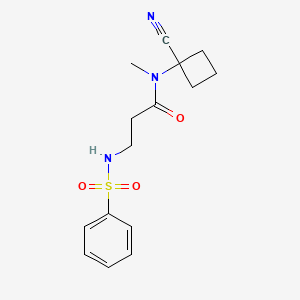
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
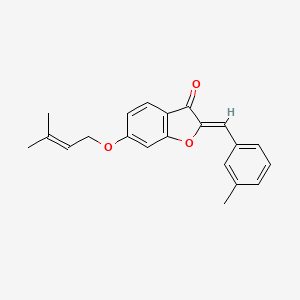
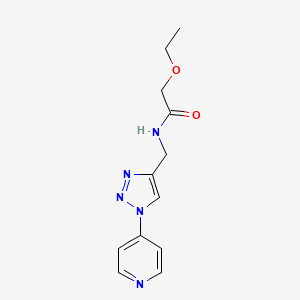
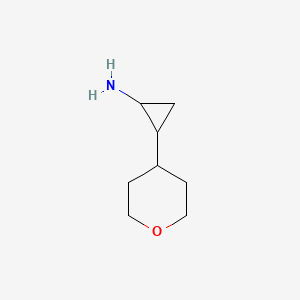
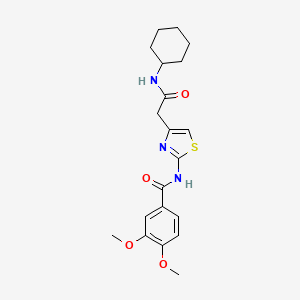
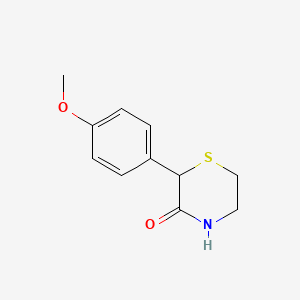
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)
